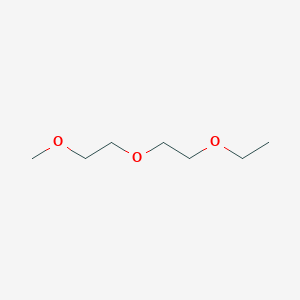
1-Ethoxy-2-(2-methoxyethoxy)ethane
Número de catálogo B092314
Peso molecular: 148.20 g/mol
Clave InChI: CNJRPYFBORAQAU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Patent
US09034440B2
Procedure details


Into a 500 ml-volume three-neck flask, 63.7 g (0.30 mol) of 1-cyclohexyloxyethyl methacrylate, 40.3 g (0.30 mol) of p-methoxystyrene and 300 ml of methyl isobutyl ketone were charged. A catalytic amount of 2,2′-azobis(methyl 2-methylpropionate) was added thereto as a radical polymerization initiator, and polymerization was allowed to proceed at 80° C. for 6 hours in a nitrogen stream. The reaction solution was cooled and then poured in a large amount of heptane to precipitate a polymer. The crystal was collected by filtration and dissolved in diethylene glycol ethyl methyl ether, and heptane and methyl isobutyl ketone contained in the solution were removed by distillation under reduced pressure to obtain Polymer A1-6 (1-cyclohexyloxyethyl methacrylate/p-methoxystyrene) as a diethylene glycol ethyl methyl ether solution.
Name
1-cyclohexyloxyethyl methacrylate
Quantity
63.7 g
Type
reactant
Reaction Step One



Name
2,2′-azobis(methyl 2-methylpropionate)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two



Identifiers


|
REACTION_CXSMILES
|
[C:1]([O:6][CH:7]([O:9][CH:10]1[CH2:15][CH2:14][CH2:13][CH2:12][CH2:11]1)[CH3:8])(=[O:5])[C:2]([CH3:4])=[CH2:3].[CH3:16][O:17][C:18]1[CH:25]=[CH:24][C:21]([CH:22]=[CH2:23])=[CH:20][CH:19]=1.C([C:30]([CH3:32])=[O:31])C(C)C.N([C:42](C)(CC)[C:43]([O-:45])=O)=NC(C)(CC)C([O-])=O>CCCCCCC>[C:1]([O:6][CH:7]([O:9][CH:10]1[CH2:11][CH2:12][CH2:13][CH2:14][CH2:15]1)[CH3:8])(=[O:5])[C:2]([CH3:4])=[CH2:3].[CH3:16][O:17][C:18]1[CH:25]=[CH:24][C:21]([CH:22]=[CH2:23])=[CH:20][CH:19]=1.[CH3:7][O:6][CH2:1][CH2:2][O:45][CH2:43][CH2:42][O:31][CH2:30][CH3:32] |f:5.6|
|
Inputs


Step One
|
Name
|
1-cyclohexyloxyethyl methacrylate
|
|
Quantity
|
63.7 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C(=C)C)(=O)OC(C)OC1CCCCC1
|
|
Name
|
|
|
Quantity
|
40.3 g
|
|
Type
|
reactant
|
|
Smiles
|
COC1=CC=C(C=C)C=C1
|
|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C(C)C)C(=O)C
|
Step Two
|
Name
|
2,2′-azobis(methyl 2-methylpropionate)
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N(=NC(C(=O)[O-])(CC)C)C(C(=O)[O-])(CC)C
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CCCCCCC
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
as a radical polymerization initiator, and polymerization
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction solution was cooled
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to precipitate a polymer
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The crystal was collected by filtration
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
dissolved in diethylene glycol ethyl methyl ether
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
were removed by distillation under reduced pressure
|
Outcomes


Product
Details
Reaction Time |
6 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C(=C)C)(=O)OC(C)OC1CCCCC1.COC1=CC=C(C=C)C=C1
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COCCOCCOCC
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
